![molecular formula C19H19F3N6O B605708 2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine CAS No. 2239272-16-1](/img/structure/B605708.png)
2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine is a highly specific anti-Wolbachia drug candidate developed for the treatment of filariasis, including onchocerciasis (river blindness) and lymphatic filariasis (elephantiasis). These diseases are caused by parasitic filarial nematodes and affect millions of people worldwide. This compound targets the Wolbachia bacterial endosymbionts essential for the survival and reproduction of these nematodes, offering a promising approach for disease elimination .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine is synthesized through a multiparameter optimization process to improve its potency and pharmacokinetic properties. The synthetic route involves the use of a thienopyrimidine/quinazoline scaffold derived from phenotypic screening . The key starting materials include [2-(trifluoromethyl)-3-pyridyl]methanamine and (S)-3-methylmorpholine, starting from 2,4-dichloropyrido[2,3-d]pyrimidine .
Industrial Production Methods: The industrial production of this compound involves an improved, cost-efficient, and scalable process capable of delivering high-purity active pharmaceutical ingredients consistently. The optimized production route was used to manufacture the clinical candidate at kilogram scale to support ongoing clinical development .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and optimization .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include anhydrous solvents and reagents purchased from reliable commercial sources. The reactions are carried out in oven-dried glassware sealed with rubber septa under nitrogen .
Major Products Formed: The major product formed from these reactions is the highly specific anti-Wolbachia drug candidate this compound, which shows superior efficacy to existing therapies in preclinical models .
Applications De Recherche Scientifique
2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has shown superior efficacy in validated preclinical models of Wolbachia infection and has pharmacokinetic characteristics compatible with a short therapeutic regimen of seven days or less . The compound is well-positioned for onward development and has the potential to make a significant impact on communities affected by filariasis .
Mécanisme D'action
2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine exerts its effects by targeting the Wolbachia bacterial endosymbionts essential for the survival and reproduction of parasitic filarial nematodes. By depleting over 90% of these bacteria, this compound leads to the permanent sterilization of adult female parasites and a safe macrofilaricidal outcome . The compound’s pharmacokinetics, pharmacodynamics, and safety profiles match the anti-Wolbachia macrofilaricide target candidate profile .
Comparaison Avec Des Composés Similaires
2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine is unique in its narrow-spectrum anti-Wolbachia properties, with no general antibiotic effects and rapid bactericidal kinetics. It achieves near-maximal clearance of nematode Wolbachia in vitro following exposure of one day, compared to six days required for tetracyclines, rifamycins, and fluoroquinolones . Similar compounds include other anti-Wolbachia agents such as tetracyclines, rifamycins, and fluoroquinolones .
Propriétés
IUPAC Name |
2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6O/c1-12-11-29-9-8-28(12)18-26-16-14(5-3-7-24-16)17(27-18)25-10-13-4-2-6-23-15(13)19(20,21)22/h2-7,12H,8-11H2,1H3,(H,24,25,26,27)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFVCNUAPFSNCO-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

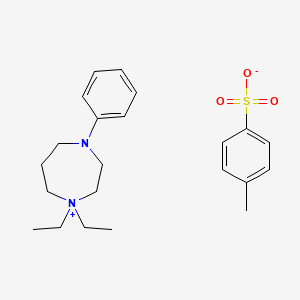
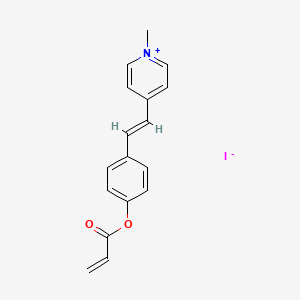
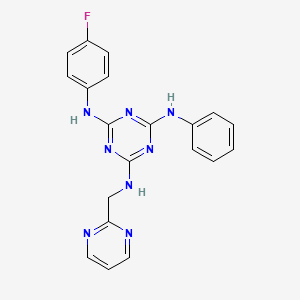
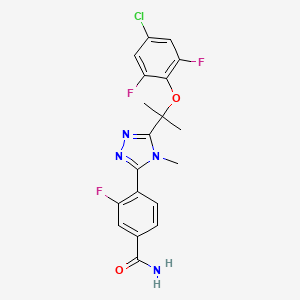
![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone](/img/structure/B605634.png)
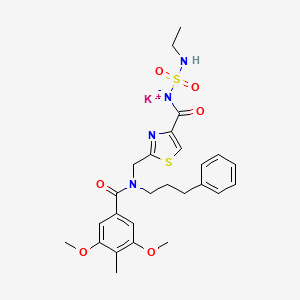
![4-[[[1-(Quinolin-2-ylmethyl)-5-(trifluoromethyl)indole-7-carbonyl]amino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B605637.png)
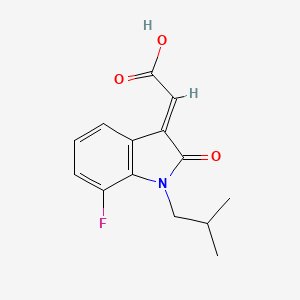
![Spirostan-3-yl pentopyranosyl-(1->4)-[pentopyranosyl-(1->6)]hexopyranoside](/img/structure/B605641.png)
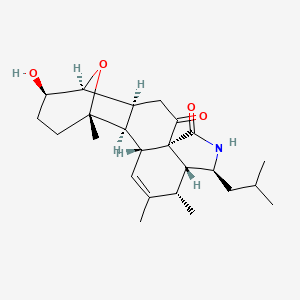

![2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid](/img/structure/B605648.png)
